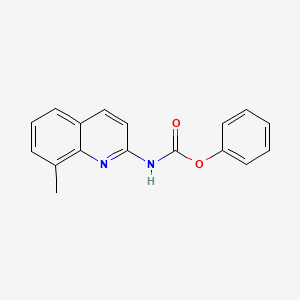
phenyl N-(8-methylquinolin-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl N-(8-methylquinolin-2-yl)carbamate is a chemical compound with the molecular formula C17H14N2O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, industrial processes, and synthetic organic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenyl N-(8-methylquinolin-2-yl)carbamate can be synthesized through various methods. One common approach involves the reaction of 8-methylquinoline-2-amine with phenyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process ensures high yield and purity by optimizing reaction conditions such as temperature, pressure, and solvent choice. The product is then purified through techniques like recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl N-(8-methylquinolin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates.
Applications De Recherche Scientifique
Phenyl N-(8-methylquinolin-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of phenyl N-(8-methylquinolin-2-yl)carbamate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it can inhibit the activity of enzymes involved in oxidative stress, providing antioxidant effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A parent compound with a wide range of applications in medicinal chemistry.
8-Methylquinoline: A derivative of quinoline with similar chemical properties.
Phenyl Carbamate: A compound with a phenyl group attached to a carbamate moiety
Uniqueness
Phenyl N-(8-methylquinolin-2-yl)carbamate is unique due to its specific structure, which combines the properties of quinoline and carbamate. This combination enhances its potential biological activities and makes it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C17H14N2O2 |
|---|---|
Poids moléculaire |
278.30 g/mol |
Nom IUPAC |
phenyl N-(8-methylquinolin-2-yl)carbamate |
InChI |
InChI=1S/C17H14N2O2/c1-12-6-5-7-13-10-11-15(18-16(12)13)19-17(20)21-14-8-3-2-4-9-14/h2-11H,1H3,(H,18,19,20) |
Clé InChI |
DEAGIOGORJJYDL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C=CC(=N2)NC(=O)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















